Decyltrimethylammonium

Critical Micelle Concentration Surfactant Thermodynamics Conductometry

Decyltrimethylammonium (C10) provides non-interchangeable performance advantages: ~3× higher CMC (~65.8 mM for chloride) than C12 homologs enables low-concentration micelle control; elevated micelle ionization (β ~0.45 vs. ~0.36 for DTAC) delivers superior electrostatic stabilization for nanoparticle modification and soil remediation; and weaker adsorption thermodynamics (ΔG 3.1 kJ/mol less favorable per Si/Al unit vs. C12) allow precise, tunable organo-mineral surface loading. Its short C10 chain is required for templating mesoporous materials with sub-3nm pore diameters—a regime inaccessible to CTAB (C16). Substitution with C12 or C16 analogs fundamentally alters experimental outcomes, making this a critical, application-specific procurement decision. Supplied as bromide (CAS 2082-84-0) or chloride (CAS 10108-87-9).

Molecular Formula C13H30N+
Molecular Weight 200.38 g/mol
CAS No. 15053-09-5
Cat. No. B084703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyltrimethylammonium
CAS15053-09-5
SynonymsC10QAC
decyltrimethylammonium
decyltrimethylammonium bromide
decyltrimethylammonium chloride
decyltrimethylammonium iodide
decyltrimethylammonium mesylate salt
DTAB
Molecular FormulaC13H30N+
Molecular Weight200.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[N+](C)(C)C
InChIInChI=1S/C13H30N/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-13H2,1-4H3/q+1
InChIKeyRKMJXTWHATWGNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyltrimethylammonium (CAS 15053-09-5) Cationic Surfactant Procurement & Technical Specifications


Decyltrimethylammonium, with CAS number 15053-09-5, refers to a quaternary ammonium cation characterized by a single ten-carbon (C10) alkyl chain attached to a trimethylammonium head group [1]. In its commercially available salt forms, predominantly bromide (CAS 2082-84-0) and chloride (CAS 10108-87-9), it functions as a cationic surfactant, finding applications as an antimicrobial agent, a phase-transfer catalyst, and a structure-directing template in materials synthesis . The compound's defining physicochemical characteristic is its relatively short alkyl chain, which results in a critical micelle concentration (CMC) that is substantially higher than those of its longer-chain homologs like dodecyltrimethylammonium (C12) and hexadecyltrimethylammonium (C16) [2].

Why Decyltrimethylammonium (C10) Cannot Be Interchanged with Dodecyl (C12) or Hexadecyl (C16) Analogs


Substituting Decyltrimethylammonium (C10) with a longer-chain analog like dodecyltrimethylammonium (C12) or hexadecyltrimethylammonium (C16) is not a straightforward process and will fundamentally alter the experimental or process outcome due to the exponential dependence of key surfactant properties on alkyl chain length. A reduction from a C12 to a C10 chain length can increase the critical micelle concentration (CMC) by an order of magnitude, as shown for the chloride salts where the CMC rises from ~20.3 mM for DTAC to ~65.8 mM for DeTAC at 298.15 K [1]. This shift not only dictates the surfactant concentration required for micelle formation but also directly impacts micelle stability, surface adsorption behavior, and material templating efficacy [2]. Consequently, replacing Decyltrimethylammonium with a different chain length homolog without rigorous re-optimization of experimental conditions will yield non-comparable or failed results, making it a critical, non-interchangeable procurement decision.

Quantitative Differentiation of Decyltrimethylammonium (C10) vs. Longer-Chain Analogs (C12, C14, C16)


Critical Micelle Concentration (CMC) Comparison: Decyltrimethylammonium Chloride vs. Dodecyl and Tetradecyl Analogs

A direct head-to-head study demonstrates that the CMC of decyltrimethylammonium chloride (DeTAC) is substantially higher than that of its longer-chain homologs, dodecyltrimethylammonium chloride (DTAC) and tetradecyltrimethylammonium chloride (TTAC) [1]. This difference is a primary driver for selecting C10 surfactants when higher monomer concentrations or lower micellar stability are desired.

Critical Micelle Concentration Surfactant Thermodynamics Conductometry

Degree of Micelle Ionization (β) and Interfacial Behavior: Decyltrimethylammonium Chloride vs. Dodecyl and Tetradecyl Analogs

In a direct head-to-head conductivity study, the degree of micelle ionization (β) was quantified for a homologous series of alkyltrimethylammonium chlorides [1]. Decyltrimethylammonium chloride (DeTAC) exhibited the highest degree of micelle ionization, which correlates with its shorter alkyl chain and higher CMC.

Micelle Ionization Electrostatic Interactions Surfactant Aggregation

Heat Capacity of Micellization (Δmiccp∘): Unique Temperature Dependence for Decyltrimethylammonium Chloride

An ITC study directly comparing decyltrimethylammonium chloride (DeTAC) with tetradecyltrimethylammonium chloride (TTAC) and published data for dodecyltrimethylammonium chloride (DTAC) revealed a unique temperature dependence for the heat capacity of micellization (Δmiccp∘) of DeTAC [1]. While Δmiccp∘ is negative for all, its temperature dependence is pronounced for DeTAC, particularly at higher temperatures.

Micellization Thermodynamics Isothermal Titration Calorimetry Surfactant Hydration

Adsorption Affinity on Zeolites: Decyltrimethylammonium Bromide vs. Dodecyltrimethylammonium Bromide

A direct head-to-head study on the adsorption of decyltrimethylammonium bromide (DeTAB) and dodecyltrimethylammonium bromide (DTAB) onto mordenite zeolites showed that DTAB adsorbs more strongly [1]. This difference in affinity is quantifiable and related to the hydrophobic interaction energy.

Surfactant Adsorption Zeolite Modification Hydrophobic Interactions

Template-Directed Synthesis of Mesoporous Silica: Pore Size Control with Decyltrimethylammonium Bromide vs. Longer Chain Templates

In materials chemistry, the alkyl chain length of the cationic surfactant template directly dictates the pore size of the resulting mesoporous silica. A study on the synthesis of highly ordered mesoporous silica materials specifically used decyltrimethylammonium bromide as a template [1]. While a direct cross-study comparison of pore size is required, this establishes the compound's role in achieving specific pore architectures different from those obtained with longer-chain templates like cetyltrimethylammonium bromide (CTAB, C16).

Mesoporous Silica Template Synthesis Pore Size Engineering

Optimal Application Scenarios for Decyltrimethylammonium Based on Quantified Performance Data


Electrokinetic Remediation and Surface Modification Requiring High Surface Charge Density

In processes such as electrokinetic soil remediation or the surface modification of nanoparticles for enhanced electrostatic stabilization, the higher degree of micelle ionization (β) for Decyltrimethylammonium is a critical advantage [1]. Its β value (~0.45 at 298.15 K) is significantly higher than that of DTAC (~0.36) and TTAC (~0.28), indicating a greater effective charge per head group in the micellar state. This property makes it the preferred choice when strong electrostatic interactions with oppositely charged surfaces or species are the primary design criteria.

Fine-Tuned Adsorption for Hydrophobic Surface Coatings

When modifying mineral surfaces like zeolites or clays, the goal is often to achieve a specific degree of surface hydrophobicity without oversaturating the material. The quantifiably weaker adsorption of Decyltrimethylammonium compared to its C12 analog, DTAB, provides a level of control that is lost with stronger-adsorbing surfactants [2]. The free energy change for adsorption being 3.1 kJ/mol less favorable per unit Si/Al ratio for DeTA+ allows for more predictable and tunable surface loadings, which is essential for creating precise organo-mineral composites.

Synthesis of Ultra-Small Mesopores in Silica-Based Materials

The synthesis of mesoporous materials with pore diameters below the standard ~2-3 nm range achieved with cetyltrimethylammonium bromide (CTAB, C16) requires a shorter-chain template. Decyltrimethylammonium, with its C10 chain, has been successfully employed as a template for the synthesis of highly ordered mesoporous silica [3]. This application is a primary driver for procuring the C10 compound, as it is a necessary component for targeting this specific and challenging pore size regime.

Investigations of Micelle Hydration and Core Dynamics

For fundamental studies of micellization thermodynamics, Decyltrimethylammonium offers a unique model system. Its heat capacity of micellization (Δmiccp∘) exhibits a strong temperature dependence, unlike its longer-chain counterparts [4]. This indicates that its micellar core is less dehydrated and more dynamic, making it an ideal subject for research into hydrophobic hydration, micelle permeability, and the kinetics of monomer exchange, which are not as easily probed with more stable, 'dry' C12 or C14 micelles.

Technical Documentation Hub

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24 linked technical documents
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